N'-(9H-fluoren-9-ylidene)-4-[(2,4,6-trimethylphenyl)carbonyl]benzohydrazide
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Overview
Description
N’-(9H-FLUOREN-9-YLIDENE)-4-(2,4,6-TRIMETHYLBENZOYL)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group, which is known for its reactivity and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9H-FLUOREN-9-YLIDENE)-4-(2,4,6-TRIMETHYLBENZOYL)BENZOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction conditions often require the use of a solvent such as ethanol or methanol and may be catalyzed by an acid or base. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(9H-FLUOREN-9-YLIDENE)-4-(2,4,6-TRIMETHYLBENZOYL)BENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(9H-FLUOREN-9-YLIDENE)-4-(2,4,6-TRIMETHYLBENZOYL)BENZOHYDRAZIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
N’-(9H-FLUOREN-9-YLIDENE)BENZOHYDRAZIDE: A simpler analog without the trimethylbenzoyl group.
4-(2,4,6-TRIMETHYLBENZOYL)BENZOHYDRAZIDE: Lacks the fluorene moiety.
N’-(9H-FLUOREN-9-YLIDENE)-4-METHYLBENZOHYDRAZIDE: Contains a single methyl group instead of three.
Uniqueness
N’-(9H-FLUOREN-9-YLIDENE)-4-(2,4,6-TRIMETHYLBENZOYL)BENZOHYDRAZIDE is unique due to the presence of both the fluorene and trimethylbenzoyl groups, which may confer distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H24N2O2 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(fluoren-9-ylideneamino)-4-(2,4,6-trimethylbenzoyl)benzamide |
InChI |
InChI=1S/C30H24N2O2/c1-18-16-19(2)27(20(3)17-18)29(33)21-12-14-22(15-13-21)30(34)32-31-28-25-10-6-4-8-23(25)24-9-5-7-11-26(24)28/h4-17H,1-3H3,(H,32,34) |
InChI Key |
GXJBXQQXXVJVBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NN=C3C4=CC=CC=C4C5=CC=CC=C53)C |
Origin of Product |
United States |
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